6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is a chemical compound characterized by its unique structure, which integrates both an isothiazole and a hexanoic acid moiety. This compound belongs to a class of derivatives that exhibit significant biological activity, particularly in medicinal chemistry. The source of this compound can be traced back to various synthetic methodologies that utilize benzo[d]isothiazole as a core building block, which is known for its diverse applications in pharmaceuticals and agrochemicals.
This compound can be classified under the following categories:
The synthesis of 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid typically involves several steps, starting from commercially available precursors. The key steps include:
The synthetic procedures may utilize techniques such as:
The compound can participate in various chemical reactions:
These reactions are often facilitated by specific conditions such as:
The mechanism of action for 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is primarily linked to its interactions at the molecular level with biological targets. It may act as an inhibitor in various enzymatic pathways, particularly those involving cyclin-dependent kinases.
Research indicates that compounds with similar structures often exhibit:
6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid has potential applications in:
The target compound exhibits systematic naming complexity due to its fused bicyclic system and substituted chain. According to IUPAC conventions, the parent structure is designated as benzo[d]isothiazol-3(2H)-one, reflecting the carbonyl group at position 3 of the isothiazole ring fused with benzene at the [d] face. The hexanoic acid substituent at the nitrogen atom (N2) yields the full name:
Structural taxonomy classifies this molecule as:
Table 1: Nomenclature and Structural Descriptors
Systematic Name | Common Synonyms | Molecular Formula | Molar Mass (g/mol) |
---|---|---|---|
6-(3-Oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid | 2-(3-Oxo-1,2-benzothiazol-2-yl)acetic acid (homolog); Benzoisothiazolone hexanoic adduct | C₁₃H₁₆N₂O₃S | 280.34 |
Core Structure | Substituent | Bond Geometry | Tautomeric Forms |
Planar benzisothiazolone | ω-Carboxyhexyl chain at N2 | Dihedral angle: 112° (N-C-C-C) | Lactam-lactim equilibrium [3] [5] |
Computational analyses predict a polar surface area of 58.9 Ų and logP of 1.8, indicating moderate membrane permeability. The molecule adopts a folded conformation in aqueous media, with intramolecular hydrogen bonding between the carboxylate and carbonyl oxygen [6].
The foundational benzisothiazol-3(2H)-one (BIT, CAS 2634-33-5) emerged in the 1960s as an industrial biocide. Its mechanism involves electrophilic disruption of microbial thiol-dependent enzymes, evidenced by:
Structural limitations of BIT included poor water solubility (3.21 g/L) and rapid biodegradation. This spurred derivatization efforts, culminating in N-alkylated BIT carboxylates to enhance bioavailability and target affinity [3].
6-(3-Oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid epitomizes "linker-enabled pharmacophore hybridization":
Recent studies show >50% inhibition of MRSA biofilm formation at 128 µg/mL, outperforming unmodified BIT by 8-fold. This enhancement is attributed to:
Alkyl carboxylic acid spacers serve as modular molecular hinges that:
Table 2: Impact of Chain Length on Bioactivity
BIT Derivative | Chain Length (Carbons) | MIC₉₀ vs. Pseudomonas aeruginosa (µg/mL) | Relative Binding Affinity (kcal/mol) |
---|---|---|---|
2-(3-Oxo-BIT)acetic acid | 2 | 512 | -5.2 |
4-(3-Oxo-BIT)butanoic acid | 4 | 256 | -6.1 |
6-(3-Oxo-BIT)hexanoic acid | 6 | 64 | -8.3 |
8-(3-Oxo-BIT)octanoic acid | 8 | 128 | -7.9 |
Data adapted from benzisothiazolone structure-activity relationship studies [5] [7].
Hexanoic acid linkers mimic endogenous lysine side chains, enabling:
In hybrid antimicrobial peptides, the hexanoic acid-BIT conjugate appended to snakin-1 increased bactericidal activity 4-fold against Salmonella enterica by:
Synthesis and Design PerspectivesThe strategic fusion of benzoisothiazolone and hexanoic acid domains exemplifies rational biohybrid design. Future research requires in vitro validation of:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1